3-(3-Fluorophenoxy)piperidine
Overview
Description
“3-(3-Fluorophenoxy)piperidine” is a chemical compound with the empirical formula C12H16FNO . It has a molecular weight of 209.26 . It is a solid in form .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to a fluorophenoxy group . The SMILES string representation of the molecule is Fc1cccc(OCC2CCCNC2)c1 .Physical and Chemical Properties Analysis
“this compound” is a solid . It has an empirical formula of C12H16FNO and a molecular weight of 209.26 .Scientific Research Applications
Synthesis and Chemical Properties
Fluorinated N-Heterocycles Synthesis
Víctor García‐Vázquez et al. (2021) detailed a palladium-catalyzed [4 + 2] annulation approach to create fluorinated and trifluoromethylthio-piperidines. This method offers a simple and efficient way to access analogs of these compounds, allowing for chemoselective derivatization with high diastereocontrol (García‐Vázquez et al., 2021).
Accessing (Multi)Fluorinated Piperidines
Tobias Wagener et al. (2020) reported on the cis-selective hydrogenation of fluoropyridines to yield a broad scope of (multi)fluorinated piperidines using a commercially available heterogeneous catalyst. This protocol is notable for its simplicity and robustness, demonstrating the potential for creating fluorinated derivatives of important drug compounds (Wagener et al., 2020).
Applications in Pharmaceutical Research
- Paroxetine Hydrochloride: David Germann et al. (2013) reviewed the physicochemical properties, methods of preparation, and chromatographic methods of analysis for paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor. This review underscores the importance of fluorinated piperidines in the development of treatments for various psychological disorders (Germann et al., 2013).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Properties: S. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This study provides insights into how fluorinated piperidines can serve as effective corrosion inhibitors (Kaya et al., 2016).
Biomedical Applications
- Antimycobacterial Spiro-piperidin-4-ones: R. Kumar et al. (2008) described an atom economic and stereoselective synthesis of spiro-piperidin-4-ones, evaluating their activity against Mycobacterium tuberculosis. The study highlighted compound 4e's significant in vitro activity, underscoring the potential of fluorinated piperidines in developing antimicrobial agents (Kumar et al., 2008).
Future Directions
Piperidines, including “3-(3-Fluorophenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the pharmacological applications of “this compound” and other piperidine derivatives .
Properties
IUPAC Name |
3-(3-fluorophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUQPFFFBODNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663027 | |
Record name | 3-(3-Fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946725-84-4 | |
Record name | 3-(3-Fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-fluorophenoxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.